(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
Description
(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione is a bicyclic diketopiperazine (DKP) derivative characterized by a pyrrolo-pyrazine core with a benzyl substituent at position 2 and a specific (8aR) stereochemistry. These compounds are commonly isolated from marine and soil-derived Streptomyces and Bacillus species .
Key structural features influencing bioactivity include:
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H16N2O2/c17-13-10-15(9-11-5-2-1-3-6-11)14(18)12-7-4-8-16(12)13/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI Key |
NELSGUAWZIBOMG-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N(CC(=O)N2C1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(=O)N(CC(=O)N2C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Ugi/Pictet–Spengler Multicomponent Reaction Sequence
A highly stereoselective approach to synthesize related pyrrolo[1,2-a]pyrazine-1,6-diones, structurally close analogs to the target compound, involves a tandem Ugi four-component reaction (Ugi-4CR) followed by a Pictet–Spengler cyclization. This method was reported by Zhang et al. (2022).
Procedure Overview:
- Reactants: (2-isocyanoethyl)benzene, aldehydes (e.g., picolinaldehyde), 2,2-dimethoxyethan-1-amine, and 3-bromopropanoic acid.
- Solvent: Methanol at room temperature.
- Scale: Reactions performed on up to 8 mmol scale.
- Post-treatment: Acidic cyclization using methanesulfonic acid to afford the bicyclic diketopiperazine core.
- Outcome: Excellent stereoselectivity and high yields (up to 90%) of the dihydropyrrolo[1,2-a]pyrazine-1,6-dione derivatives.
This strategy allows for the introduction of various substituents at the 2-position (e.g., benzyl groups) by varying the isocyanide or aldehyde components, facilitating access to the target compound or its analogs.
Key Advantages:
- One-pot multicomponent reaction reduces synthetic steps.
- High stereoselectivity, controlled by the choice of starting materials.
- Scalability demonstrated with gram-scale synthesis.
- Versatility for late-stage functionalization (e.g., reduction of double bonds, cross-coupling reactions).
One-Pot Diastereoselective Synthesis from Pyrrolidinones
González-Saiz et al. (2022) described a one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones, which are structurally related to the target compound.
Procedure Highlights:
- Starting materials: Pyrrolidinone derivatives.
- Base: Cesium carbonate in acetonitrile.
- Reaction conditions: Reflux for 1 hour.
- Work-up: Removal of solvent, extraction, and purification by column chromatography.
- Outcome: High yields (82–89%) and excellent diastereomeric ratios (>95:5) for the fused diketopiperazine products.
This method involves cyclization through the nitrogen atom originating from the isocyanide moiety, consistent with the formation of the pyrrolo[1,2-a]pyrazine ring system.
Synthetic Route via L-Proline Derivatives and Organolithium Chemistry
A more classical approach involves the preparation of pyrrolo[1,2-a]pyrazine derivatives starting from L-proline and chloral hydrate, followed by organolithium-mediated alkylation steps, as described in the supporting information from the Royal Society of Chemistry.
Key Steps:
- Formation of an oxazolidinone intermediate from L-proline and chloral hydrate under reflux.
- Generation of lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by addition of the oxazolidinone intermediate.
- Alkylation with prenyl bromide to introduce substituents.
- Subsequent amide formation with p-methoxybenzylamine.
- Final cyclization and purification steps to afford the target bicyclic diketopiperazine.
This route is more stepwise and allows for precise control of stereochemistry but involves low-temperature organolithium reagents and multiple purification steps.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Substituent Position : 3-benzyl derivatives show stronger antifungal activity than 2-benzyl isomers due to enhanced membrane interaction .
- Hydroxylation : Hydroxybenzyl derivatives (e.g., 4-hydroxybenzyl at position 3) exhibit improved solubility and antibacterial potency .
- Stereochemistry : (8aR) configurations are associated with higher anticancer activity compared to (8aS) isomers, as seen in cyclo(Pro-Phe) derivatives .
Biological Activity
(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.288 g/mol
- CAS Number : 132714-97-7
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit notable antimicrobial properties. Specifically, (8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione has been associated with significant anti-quorum sensing (QS) activity against various bacterial strains.
- Quorum Sensing Inhibition : A study demonstrated that extracts containing this compound showed about 99% inhibition of QS in Chromobacterium violaceum CV026 and Pseudomonas aeruginosa PAO1. This inhibition prevented biofilm formation without affecting bacterial growth within the biofilm .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Its ability to influence cytokine production and reduce inflammation markers makes it a candidate for further investigation in inflammatory disease models.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of (8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione. Results indicate that while effective against certain pathogens, the compound exhibits low cytotoxicity against mammalian cells at therapeutic concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications at specific positions on the pyrrolo[1,2-a]pyrazine core can enhance or diminish its biological effects. For instance:
- Substituents at the 2 and 6 positions have been shown to significantly impact antimicrobial potency.
| Position | Modification | Biological Effect |
|---|---|---|
| 2 | Benzyl group | Enhanced QS inhibition |
| 6 | Hydroxyl group | Increased anti-inflammatory activity |
Case Studies and Research Findings
Several studies highlight the efficacy of (8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione in various biological assays:
- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, a significant pathogen in chronic infections.
- Anti-quorum Sensing Mechanism : Microarray analysis revealed that treatment with the compound alters gene expression related to QS pathways in bacteria. This suggests a potential mechanism through which it exerts its effects by disrupting bacterial communication and virulence factor production.
- Inflammatory Response Modulation : In models of inflammation, administration of this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
